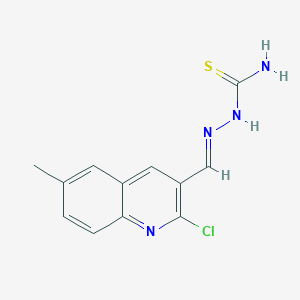![molecular formula C16H13ClN6 B304661 4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone, commonly known as CBTBH, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CBTBH belongs to the family of hydrazones and has been extensively studied for its biological properties.
Mecanismo De Acción
The mechanism of action of CBTBH is not fully understood; however, it is believed to exert its biological effects through the modulation of various cellular pathways. CBTBH has been shown to inhibit the activity of various enzymes and transcription factors involved in cell proliferation and survival. Moreover, CBTBH has been shown to induce the production of reactive oxygen species, leading to cell death in cancer cells.
Biochemical and Physiological Effects
CBTBH has been shown to exhibit various biochemical and physiological effects. CBTBH has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Moreover, CBTBH has been shown to possess antioxidant activity and has been shown to scavenge free radicals. CBTBH has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBTBH has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. Moreover, CBTBH has been extensively studied, and its biological properties are well characterized. However, CBTBH also has limitations. It is a synthetic compound that may not fully represent the complexity of natural compounds. Moreover, CBTBH may exhibit off-target effects, leading to potential false-positive results.
Direcciones Futuras
CBTBH has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Future studies should focus on elucidating the mechanism of action of CBTBH and identifying its molecular targets. Moreover, future studies should investigate the pharmacokinetics and pharmacodynamics of CBTBH to determine its suitability as a therapeutic agent. Finally, future studies should investigate the potential synergistic effects of CBTBH in combination with other therapeutic agents.
Métodos De Síntesis
CBTBH can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 1,2-dihydro-1,2,4-triazin-3-one followed by the reaction with o-phenylenediamine. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
CBTBH has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurodegenerative disorders. Several studies have shown that CBTBH exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. CBTBH has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Moreover, CBTBH has been investigated for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
Propiedades
Nombre del producto |
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone |
|---|---|
Fórmula molecular |
C16H13ClN6 |
Peso molecular |
324.77 g/mol |
Nombre IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]-1,2-dihydro-[1,2,4]triazino[4,3-a]benzimidazol-3-amine |
InChI |
InChI=1S/C16H13ClN6/c17-12-7-5-11(6-8-12)9-18-20-15-10-23-14-4-2-1-3-13(14)19-16(23)22-21-15/h1-10,20-21H,(H,19,22)/b18-9+ |
Clave InChI |
ZBNZMSUGDPAPSB-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)N/N=C/C4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)NN=CC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)NN=CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)
![Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)
![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)